
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one: is a synthetic nucleoside analog. This compound is characterized by the presence of a pyrimidine base attached to a modified arabinofuranosyl sugar moiety. The modifications include bromine and iodine atoms, which can significantly alter the compound’s biological activity and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine base and the arabinofuranosyl sugar.
Glycosylation: The arabinofuranosyl sugar is brominated to introduce the bromine atom at the 2-position. This is followed by glycosylation, where the sugar moiety is attached to the pyrimidine base.
Iodination: The final step involves the introduction of the iodine atom at the 5-position of the pyrimidine ring. This can be achieved using iodine or iodinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the sugar moiety.
Reduction: Reduction reactions can target the halogen atoms, potentially replacing them with hydrogen.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Dehalogenated products.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this nucleoside analog is studied for its potential effects on DNA and RNA synthesis. It can be used to investigate the mechanisms of nucleic acid replication and repair.
Medicine
In medicine, the compound is explored for its potential antiviral and anticancer properties. The modifications in the sugar and base can enhance its ability to inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of therapeutic agents. Its unique properties make it a valuable tool for drug development.
作用机制
The mechanism of action of 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one involves its incorporation into nucleic acids. The presence of bromine and iodine atoms can interfere with normal base pairing, leading to the inhibition of DNA and RNA synthesis. This can result in the disruption of viral replication or the induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
4-Amino-1-(2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one: Lacks the bromine atom.
4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-chloropyrimidin-2(1H)-one: Contains chlorine instead of iodine.
4-Amino-1-(2-deoxy-beta-D-ribofuranosyl)-5-iodopyrimidin-2(1H)-one: Contains a ribofuranosyl sugar instead of arabinofuranosyl.
Uniqueness
The unique combination of bromine and iodine atoms in 4-Amino-1-(2-bromo-2-deoxy-beta-D-arabinofuranosyl)-5-iodopyrimidin-2(1H)-one distinguishes it from similar compounds. These modifications can significantly enhance its biological activity and chemical reactivity, making it a valuable compound for research and development.
属性
CAS 编号 |
83966-93-2 |
|---|---|
分子式 |
C9H11BrIN3O4 |
分子量 |
432.01 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3S,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C9H11BrIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1 |
InChI 键 |
SBCFKIOKMMRNHV-BYPJNBLXSA-N |
手性 SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)Br)N)I |
规范 SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)Br)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


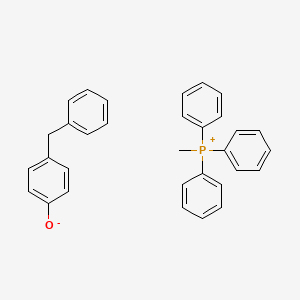
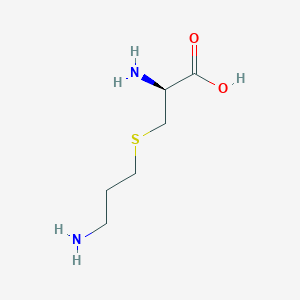
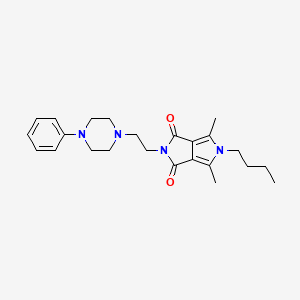


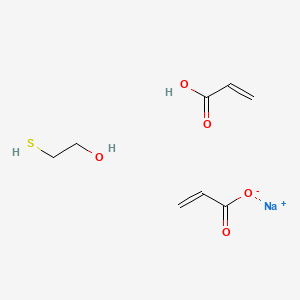

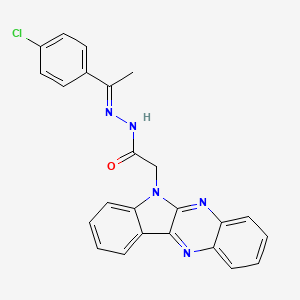
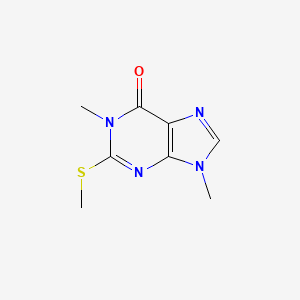
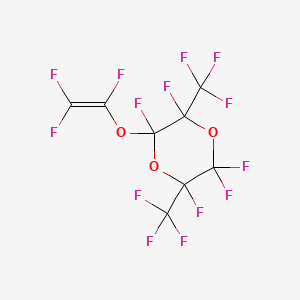
![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)
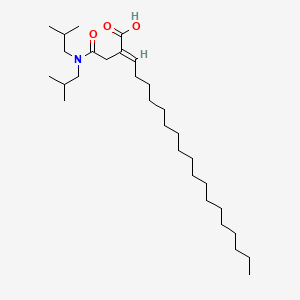
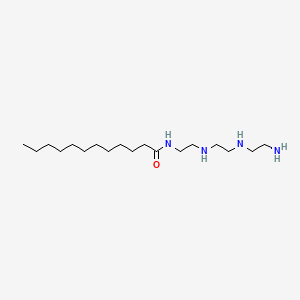
![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]pyridinium hydroxide](/img/structure/B12690775.png)
